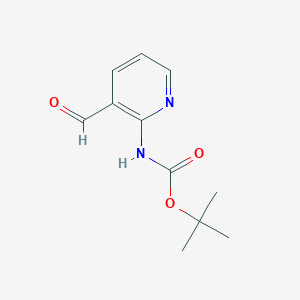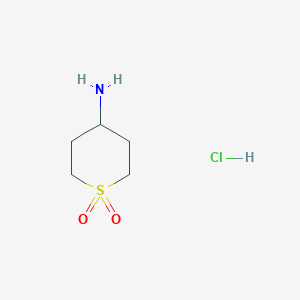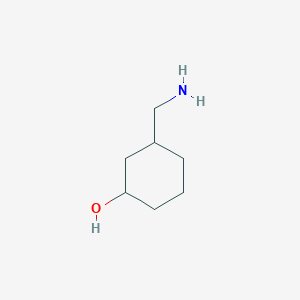
2-Amino-3-Bromphenol
Übersicht
Beschreibung
2-Amino-3-bromophenol is a chemical compound that is part of the broader class of aminophenols, which are compounds characterized by an amino group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. The presence of a bromine atom at the 3-position adds to the reactivity and complexity of this molecule. Aminophenols are important intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
The synthesis of 2-aminophenols, which are structurally related to 2-amino-3-bromophenol, can be achieved through various methods. One efficient approach involves Ru-catalyzed C-H mono- and dihydroxylation of anilides, which demonstrates excellent reactivity, regioselectivity, and good functional group tolerance, yielding high product yields . Although the specific synthesis of 2-amino-3-bromophenol is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis by incorporating a bromine source in the reaction.
Molecular Structure Analysis
The molecular structure of 2-aminophenol has been studied extensively, providing insights into the geometry and intermolecular interactions of such compounds. The crystal structure of 2-aminophenol, which shares a similar core structure with 2-amino-3-bromophenol, reveals orthorhombic crystals with significant hydrogen bonding forming chains and sheets within the crystal lattice . This information is crucial for understanding the potential molecular geometry and interactions of 2-amino-3-bromophenol.
Chemical Reactions Analysis
The reactivity of aminophenols is highlighted by their ability to participate in various chemical reactions. For instance, the reaction of 2-bromo-7-methoxytropone with o-aminophenol leads to the formation of several products, including 2-bromo-7-(o-hydroxyanilino)tropone, through a mechanism that involves heating and acid catalysis . Additionally, the reactivity of an iron complex with an aminophenol-appended ligand underlines the potential for oxidative aromatic C-C bond cleavage, which could be relevant to the reactivity of 2-amino-3-bromophenol in the presence of metal catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminophenols are influenced by their molecular structure and the nature of their substituents. The crystallographic study of 2-aminophenol provides insights into the hydrogen bonding patterns, which are likely to affect the melting point, solubility, and other physical properties . The presence of a bromine atom in 2-amino-3-bromophenol would further influence its properties, such as density and reactivity, due to the added atomic mass and the potential for halogen bonding.
Wissenschaftliche Forschungsanwendungen
Hemmung von Enzymen für therapeutische Anwendungen
2-Amino-3-Bromphenol wurde hinsichtlich seines Potenzials zur Hemmung von Enzymen wie Carboanhydrase und Acetylcholinesterase untersucht . Diese Enzyme sind an verschiedenen physiologischen Prozessen beteiligt, und ihre Hemmung kann zur Behandlung von Erkrankungen wie Glaukom, Epilepsie, Parkinson und Alzheimer vorteilhaft sein. Die Fähigkeit der Verbindung, die Enzymaktivität zu modulieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung in diesen Bereichen.
Materialwissenschaft: Synthese neuartiger Verbindungen
In der Materialwissenschaft dient this compound als Vorläufer für die Synthese neuartiger Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien . Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle, die für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften verwendet werden können.
Analytische Chemie: Chromatographie und Spektroskopie
Diese Verbindung wird in der analytischen Chemie als Standard für die Kalibrierung von Instrumenten in der Chromatographie und Spektroskopie verwendet . Seine genau definierten physikalischen und chemischen Eigenschaften machen es geeignet für die Verwendung als Referenzmaterial, um die Genauigkeit und Zuverlässigkeit analytischer Messungen zu gewährleisten.
Biotechnologie: Biomarkerforschung
In der Biotechnologie wird this compound als Biomarker für verschiedene biologische Prozesse untersucht . Sein Vorhandensein und seine Konzentration in biologischen Proben können Einblicke in die Stoffwechselwege liefern und können für diagnostische Zwecke oder zur Überwachung der Wirksamkeit therapeutischer Interventionen verwendet werden.
Umweltwissenschaften: Studien zur Schadstoffabbau
Die Forschung in den Umweltwissenschaften hat die Verwendung von this compound bei der Untersuchung des Abbaus von Schadstoffen untersucht . Seine strukturelle Ähnlichkeit mit bestimmten Umweltkontaminanten ermöglicht es Wissenschaftlern, die Abbaumechanismen zu verstehen und Methoden zur Sanierung von Umweltverschmutzung zu entwickeln.
Industrielle Anwendungen: Organische Synthese
This compound ist ein wertvolles Reagenz in der organischen Synthese, das zur Herstellung einer Vielzahl chemischer Produkte verwendet wird . Sein Bromatom ist reaktiv und kann an Substitutionsreaktionen teilnehmen, was es zu einem vielseitigen Baustein in der Synthese von Pharmazeutika, Agrochemikalien und Farbstoffen macht.
Eigenschaften
IUPAC Name |
2-amino-3-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNSVEGZVHJLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617131 | |
| Record name | 2-Amino-3-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
116435-77-9 | |
| Record name | 2-Amino-3-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116435-77-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-bromothiazolo[4,5-B]pyrazine](/img/structure/B111169.png)
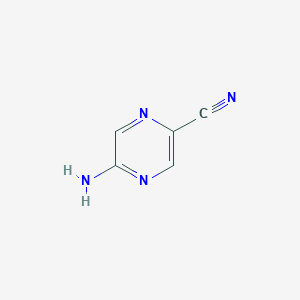


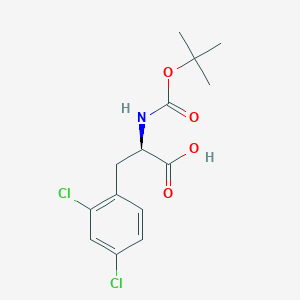


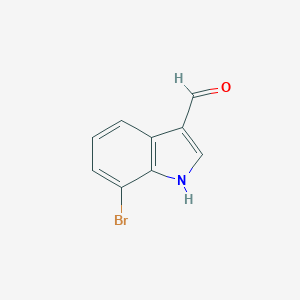
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B111234.png)
